2,2-Dimethylpent-4-en-1-amine

Catalog No.
S9054285
CAS No.
73604-46-3
M.F
C7H15N
M. Wt
113.20 g/mol
Availability
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2,2-Dimethylpent-4-en-1-amine

CAS Number

73604-46-3

Product Name

2,2-Dimethylpent-4-en-1-amine

IUPAC Name

2,2-dimethylpent-4-en-1-amine

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

InChI

InChI=1S/C7H15N/c1-4-5-7(2,3)6-8/h4H,1,5-6,8H2,2-3H3

InChI Key

BTTIKHRJTKRJFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)CN

2,2-Dimethylpent-4-en-1-amine is an organic compound characterized by its unique structure, containing a double bond and an amine functional group. Its molecular formula is C7H15NC_7H_{15}N, and it has a molecular weight of approximately 113.20 g/mol. The compound features a branched alkyl chain with a double bond located at the fourth carbon position, making it a member of the alkenyl amines. This compound is often utilized in organic synthesis and has potential applications in various fields, including medicinal chemistry and materials science.

Due to its reactive double bond and amine group:

  • Nucleophilic Addition: The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of substituted amines or cyclic compounds through nucleophilic addition mechanisms.
  • Radical Reactions: The compound can undergo radical reactions, particularly when treated with sodium dithionite or other radical initiators, allowing for the formation of various derivatives .
  • Cyclization Reactions: Under specific conditions, such as the presence of catalysts like platinum chloride, 2,2-dimethylpent-4-en-1-amine can undergo cyclization to form pyrrolidine derivatives .

Several methods exist for synthesizing 2,2-dimethylpent-4-en-1-amine:

  • Alkylation of Amine Precursors: Starting from simple amines, alkylation reactions with appropriate halides can yield the desired product.
  • Reduction Reactions: The compound can also be synthesized through the reduction of corresponding ketones or aldehydes followed by amination processes.
  • Radical Initiated Reactions: Utilizing sodium dithionite or other radical initiators allows for the transformation of pent-4-en-1-amines into 2,2-dimethylpent-4-en-1-amine through radical addition mechanisms .

The applications of 2,2-dimethylpent-4-en-1-amine span various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Material Science: Its unique structure may allow for use in developing new materials with specific properties.
  • Coordination Chemistry: As a ligand in coordination complexes, it can influence the properties of metal ions in catalysis and material applications.

Several compounds share structural similarities with 2,2-dimethylpent-4-en-1-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Dimethylpent-2-en-1-amineC7H15NC_7H_{15}NContains a double bond at a different position
2,2-Diallylpent-4-en-1-aminesC11H19NC_{11}H_{19}NFeatures additional allyl groups
3-Methylpentan-1-aminesC6H15NC_6H_{15}NA simpler structure without double bonds

Uniqueness of 2,2-Dimethylpent-4-en-1-Amine

The uniqueness of 2,2-dimethylpent-4-en-1-amines lies in its specific branching at the second carbon and the position of the double bond at the fourth carbon. This configuration influences its reactivity and potential applications compared to other similar compounds. Its ability to undergo specific cyclization reactions also sets it apart from more linear or saturated analogs.

Molecular Architecture

The compound’s structure features a pent-4-ene chain (five-carbon chain with a double bond between C4 and C5) and a primary amine group (-NH₂) at the first carbon. Two methyl groups (-CH₃) are attached to the second carbon, creating a sterically hindered environment. The hydrochloride salt form introduces a chloride counterion, enhancing stability and solubility.

Key Structural Features:

  • IUPAC Name: 2,2-Dimethylpent-4-en-1-amine (base); 2,2-dimethylpent-4-en-1-amine hydrochloride (salt).
  • Molecular Formula:
    • Base: C₇H₁₅N (molecular weight: 113.20 g/mol).
    • Hydrochloride: C₇H₁₆ClN (molecular weight: 149.66 g/mol).
  • SMILES Notation: CC(C)(CC=C)CN.Cl (hydrochloride).

Spectroscopic and Computational Data

  • InChI Key: LBWDDHGTQWHAPI-UHFFFAOYSA-N.
  • ChemSpider ID: 557063 (base form).
  • PubChem CID: 71742514 (hydrochloride).

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.120449483 g/mol

Monoisotopic Mass

113.120449483 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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